Hexahydro-cyclopenta[c]furan-4-one
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Overview
Description
Hexahydro-cyclopenta[c]furan-4-one is an organic compound with the molecular formula C7H10O2. It is a cyclic ether with a furan ring structure that has been fully hydrogenated, resulting in a saturated compound.
Preparation Methods
Hexahydro-cyclopenta[c]furan-4-one can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol ester, followed by hydroxymethylation . The reaction conditions typically require an acidic catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexahydro-cyclopenta[c]furan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the furan ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .
Scientific Research Applications
Hexahydro-cyclopenta[c]furan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of hexahydro-cyclopenta[c]furan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexahydro-cyclopenta[c]furan-4-one can be compared with other similar compounds, such as:
Hexahydro-1,1-dimethyl-cyclopenta[c]furan-4-one: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
Cyclopenta[b]furan derivatives: These compounds share a similar furan ring structure but differ in the degree of hydrogenation and substitution patterns.
The uniqueness of this compound lies in its fully hydrogenated furan ring, which imparts specific chemical properties and reactivity that are distinct from partially hydrogenated or substituted analogs .
Properties
IUPAC Name |
1,3,3a,5,6,6a-hexahydrocyclopenta[c]furan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-2-1-5-3-9-4-6(5)7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCONZYZWSLFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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